molecular formula C16H15Cl3O3S B2711760 3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 459180-18-8

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B2711760
CAS No.: 459180-18-8
M. Wt: 393.7
InChI Key: HHKNDBMABVVHLJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl, propan-2-yl, and trichlorobenzene groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the sulfonation of 3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene. This can be achieved through the reaction of the starting material with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound may also interact with enzymes and receptors in biological systems, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonate: Similar in structure but with different substituents on the benzene ring.

    4-Methylphenyl 2,4,5-trichlorobenzene-1-sulfonate: Lacks the propan-2-yl group.

    3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trichlorobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonate group.

Uniqueness

The unique combination of methyl, propan-2-yl, and trichlorobenzene groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2,4,5-trichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O3S/c1-9(2)12-5-4-11(6-10(12)3)22-23(20,21)16-8-14(18)13(17)7-15(16)19/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNDBMABVVHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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